Z-Ile-met-OH
Overview
Description
Z-Ile-met-OH: is a compound that belongs to the class of amino acid derivatives. It is a modified form of methionine, an essential amino acid, and is often used in peptide synthesis and various biochemical applications. The compound is characterized by the presence of an isoleucine residue and a methionine residue, making it a valuable tool in the study of protein structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Ile-met-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield and purity. Industrial production often requires stringent quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions: Z-Ile-met-OH can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include methionine sulfoxide, methionine sulfone, and various substituted derivatives of this compound .
Scientific Research Applications
Chemistry: Z-Ile-met-OH is widely used in peptide synthesis and the study of protein structure and function. It serves as a building block for the synthesis of complex peptides and proteins .
Biology: In biological research, this compound is used to study the role of methionine residues in protein function and stability. It is also employed in the development of peptide-based drugs and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical synthesis .
Mechanism of Action
The mechanism of action of Z-Ile-met-OH involves its incorporation into peptides and proteins, where it can influence their structure and function. The methionine residue in this compound can undergo oxidation and reduction reactions, affecting the overall stability and activity of the protein. The isoleucine residue contributes to the hydrophobic interactions within the protein, further influencing its folding and function .
Comparison with Similar Compounds
Methionine (Met): An essential amino acid that plays a crucial role in protein synthesis and metabolism.
Isoleucine (Ile): Another essential amino acid involved in protein synthesis and energy production.
Methionine Sulfoxide: An oxidized form of methionine that can be reduced back to methionine by specific enzymes.
Uniqueness: Z-Ile-met-OH is unique due to its combination of isoleucine and methionine residues, which allows it to be used in a wide range of applications in peptide synthesis and biochemical research. Its ability to undergo various chemical reactions makes it a versatile tool in the study of protein structure and function .
Properties
IUPAC Name |
2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S/c1-4-13(2)16(17(22)20-15(18(23)24)10-11-27-3)21-19(25)26-12-14-8-6-5-7-9-14/h5-9,13,15-16H,4,10-12H2,1-3H3,(H,20,22)(H,21,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXSTEDIVHHJQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601004314 | |
Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylpentylidene)methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601004314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84030-22-8 | |
Record name | N-(N-((Phenylmethoxy)carbonyl)-L-isoleucyl)-L-methionine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084030228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC333752 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333752 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylpentylidene)methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601004314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[N-[(phenylmethoxy)carbonyl]-L-isoleucyl]-L-methionine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.334 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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